molecular formula C14H22N2O3S B273124 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No. B273124
M. Wt: 298.4 g/mol
InChI Key: LWBFZDZMTSSFSR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as Dimesna, is a chemical compound that has been widely used in the field of medicine. It belongs to the class of organic compounds known as sulfonamides, which are commonly used as antibacterial agents. However, Dimesna has a unique chemical structure that makes it suitable for other applications besides its antibacterial properties.

Mechanism of Action

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide acts as a thiol compound that can react with electrophilic metabolites of chemotherapy drugs. It forms stable adducts with these metabolites and prevents them from reacting with cellular macromolecules such as DNA and proteins. This reduces the toxic effects of chemotherapy drugs on the kidneys and bladder. 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide also has antioxidant properties that can scavenge reactive oxygen species and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to reduce the incidence of hemorrhagic cystitis, a common side effect of ifosfamide and cyclophosphamide chemotherapy. It also reduces the levels of reactive oxygen species and lipid peroxidation in cells. 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It also reduces the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other thiol compounds such as N-acetylcysteine. However, 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has some limitations as well. It has poor solubility in water and requires the use of organic solvents for most experiments. It also has low bioavailability and requires high doses to achieve therapeutic effects.

Future Directions

There are several future directions for the use of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide's antioxidant properties and ability to scavenge reactive oxygen species make it a potential therapeutic agent for these diseases. Another potential application is in the treatment of diabetes. 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to reduce oxidative stress and inflammation, which are key factors in the development of diabetes. Finally, 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide could be used in combination with other chemotherapeutic agents to improve their efficacy and reduce their toxic effects on the kidneys and bladder.
Conclusion:
In conclusion, 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a unique chemical compound that has several potential applications in the field of medicine. Its ability to protect against the toxic effects of chemotherapy drugs, its antioxidant properties, and its potential therapeutic effects in various diseases make it a promising compound for future research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in clinical settings.

Synthesis Methods

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography. The yield of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been extensively studied for its ability to protect against the toxic effects of chemotherapy drugs such as ifosfamide and cyclophosphamide. It works by binding to the metabolites of these drugs and preventing them from damaging the kidneys and bladder. 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to have antioxidant properties that can protect against oxidative stress and inflammation. This makes it a potential therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

Product Name

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Molecular Formula

C14H22N2O3S

Molecular Weight

298.4 g/mol

IUPAC Name

2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H22N2O3S/c1-12-3-4-13(2)14(11-12)20(17,18)15-5-6-16-7-9-19-10-8-16/h3-4,11,15H,5-10H2,1-2H3

InChI Key

LWBFZDZMTSSFSR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCOCC2

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCOCC2

Origin of Product

United States

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